2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one
Description
2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one is a heterocyclic compound featuring an oxazole ring fused to a pyrimidinone core. This compound is structurally poised for nucleophilic substitution reactions due to the bromine atom, making it a valuable intermediate in medicinal chemistry for synthesizing derivatives with tailored biological activities .
Properties
IUPAC Name |
2-(bromomethyl)-6-methyl-2,3-dihydro-[1,3]oxazolo[3,2-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-5-3-11-4-6(2-9)13-8(11)10-7(5)12/h3,6H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQBTXBBNDPPPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2CC(OC2=NC1=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in an organic solvent like carbon tetrachloride (CCl4). The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(Azidomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one, while oxidation with potassium permanganate could introduce a carboxyl group at the methyl position.
Scientific Research Applications
Research indicates that compounds containing oxazole and pyrimidine rings exhibit significant biological activities, including:
- Antimicrobial Properties : Compounds with similar structures have shown efficacy against various bacterial strains, suggesting that 2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one may have potential as an antimicrobial agent.
- Anticancer Activity : Preliminary studies suggest that this compound might inhibit the proliferation of cancer cells. The bromomethyl group can serve as a site for further functionalization, potentially enhancing its anticancer properties.
Synthetic Applications
The presence of the bromomethyl group in this compound allows for various chemical modifications, making it a versatile intermediate in organic synthesis. Research has documented several synthetic pathways leading to this compound, including:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by other nucleophiles to yield derivatives with varied biological activities.
- Formation of Complexes : The compound can form coordination complexes with metals, which may enhance its biological activity or alter its reactivity.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of various derivatives of oxazole-pyrimidine compounds against Gram-positive and Gram-negative bacteria. The results indicated that derivatives of this compound exhibited promising antibacterial properties, particularly against resistant strains.
Case Study 2: Anticancer Potential
In vitro assays were conducted to evaluate the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated significant antiproliferative effects, prompting further investigation into its mechanism of action and potential as a lead compound for cancer therapy.
Mechanism of Action
The mechanism by which 2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one exerts its effects depends on its specific interactions with molecular targets. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzymatic activity. The bromomethyl group can also participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Oxazolo-Pyrimidinones
2-(Aminomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one
- Structural Difference: Replaces the bromomethyl group with an aminomethyl moiety.
- Applications : Catalogued as a building block for drug discovery but lacks the bromine-driven versatility in synthetic modifications .
5-Amino-3-ethyl-2,3-dihydro-6-[[(phenylmethyl)imino]methyl]-7H-oxazolo[3,2-a]pyrimidin-7-one
- Structural Difference: Contains an amino group at position 5 and a benzyliminomethyl substituent at position 4.
Heterocyclic Core Variations
Triazolo[1,5-a]pyrimidin-7(3H)-one Derivatives (S1-TP, S2-TP, S3-TP)
- Structural Difference : Replace the oxazole ring with a triazole ring.
- Key Substituents: Chloromethyl (S1-TP), piperidinomethyl (S2-TP), and morpholinomethyl (S3-TP) groups at position 5 .
- Electrochemical Properties : Exhibited distinct redox behaviors in voltammetric studies, with S1-TP showing higher oxidative stability due to the electron-withdrawing chlorine atom .
Thiazolo[3,2-a]pyrimidine Derivatives
- Structural Difference : Replace the oxygen atom in oxazole with sulfur (thiazole).
- Example : Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
- Implications: Sulfur’s larger atomic size and polarizability may enhance π-halogen interactions in crystal packing, as observed in X-ray studies .
Halogen-Substituted Pyrimidinones
Pyrido[2,3-d]pyrimidin-7(8H)-ones with Dihalo Substituents
- Structural Difference: Feature a pyridine ring fused to pyrimidinone, with bromine and iodine at positions 2 and 5.
- Reactivity : The 6-iodo substituent enables regiospecific Suzuki–Miyaura cross-coupling, while bromine allows sequential substitutions, offering orthogonal functionalization pathways .
- Comparison : The bromomethyl group in the target compound is less versatile for sequential modifications but provides a single reactive site for controlled derivatization .
6-Bromo-8-alkylpyrido[2,3-d]pyrimidin-7(8H)-ones
- Structural Difference : Bromine at position 6 and alkyl groups (e.g., methyl, ethyl) at position 6.
- Applications : Serve as precursors for tyrosine kinase inhibitors, leveraging bromine’s reactivity for aryl boronic acid couplings .
Cytokinin-like Oxazolopyrimidines
- Example : 2,5-Diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one.
- Activity : Demonstrated high cytokinin-like activity in plant biomass growth assays, attributed to the phenyl substituents mimicking natural cytokinin structures .
- Comparison : The bromomethyl group in the target compound may limit bioactivity due to its electrophilic nature but could be modified to introduce bioactive moieties .
Biological Activity
2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one (CAS No. 315186-62-0) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a bromomethyl group and a methyl group on an oxazolo[3,2-a]pyrimidine core, suggests diverse biological activities. This article reviews the existing literature on its biological activities, including potential therapeutic applications and mechanisms of action.
- Molecular Formula : C8H9BrN2O2
- Molecular Weight : 245.07 g/mol
- IUPAC Name : 2-(bromomethyl)-6-methyl-2,3-dihydro-[1,3]oxazolo[3,2-a]pyrimidin-7-one
Synthesis
The synthesis of this compound typically involves bromination of a precursor compound using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions in an organic solvent such as carbon tetrachloride (CCl4) .
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies have shown that certain pyrimidinones can inhibit RNA viruses such as rubella and sindbis viruses . The mechanism often involves interference with viral replication processes.
Anticancer Properties
The compound has been investigated for its potential anticancer activities. It has been noted that certain derivatives of oxazolo[3,2-a]pyrimidines can inhibit tumor cell respiration and promote apoptosis in various cancer cell lines . The bromomethyl group is believed to play a crucial role in enhancing the compound's reactivity towards biological targets.
Enzyme Inhibition
The mechanism of action for this compound may involve enzyme inhibition. The bromomethyl group can form covalent bonds with nucleophilic residues in enzymes, potentially leading to irreversible inhibition . This property makes it a candidate for further development as an enzyme inhibitor in various biochemical pathways.
Study on Antiviral Activity
In a study examining the antiviral effects of related compounds, it was found that specific modifications to the oxazolo[3,2-a]pyrimidine structure enhanced activity against RNA viruses. The study highlighted the importance of structural features like the bromomethyl group in increasing bioactivity .
Anticancer Research
Another research effort focused on the anticancer potential of oxazolo[3,2-a]pyrimidines demonstrated that these compounds could induce cell cycle arrest and apoptosis in human cancer cell lines. The findings suggested that the presence of halogenated groups significantly influenced their efficacy .
The biological activity of this compound is likely mediated through several mechanisms:
- Covalent Bond Formation : The bromomethyl group can react with nucleophilic sites on proteins or enzymes.
- Inhibition of Viral Replication : By interfering with viral lifecycle processes.
- Induction of Apoptosis : Through modulation of signaling pathways involved in cell survival and death.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one, and how are reaction conditions optimized?
- Answer : Synthesis typically involves cyclization or condensation reactions. For bromomethyl functionalization, regioselective bromination agents (e.g., NBS or HBr) are employed under controlled temperatures (60–80°C) and inert atmospheres. Solvent choice (e.g., DMF or THF) and catalysts (e.g., Lewis acids) are critical for yield optimization. Reaction progress is monitored via TLC or HPLC to minimize side products .
Q. How is the structural integrity of 2-(Bromomethyl)-6-methyl-2H-oxazolo[...] confirmed post-synthesis?
- Answer : Multimodal analytical techniques are used:
- NMR : H and C NMR identify substituents (e.g., bromomethyl protons at δ 4.2–4.5 ppm, pyrimidinone carbonyl at δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak matching calculated mass within 3 ppm error) .
- X-ray Crystallography : Resolves solid-state conformation (e.g., monoclinic crystal systems with unit cell parameters similar to thiazolo-pyrimidine analogs) .
Q. What factors influence the stability of this compound under different storage conditions?
- Answer : Stability is pH- and temperature-dependent.
- Acidic/alkaline conditions : Degradation occurs via hydrolysis of the oxazole ring. Store in neutral buffers (pH 6–8) .
- Light sensitivity : Amber vials prevent photolytic bromine dissociation.
- Long-term storage : Lyophilization or inert gas purging reduces oxidative decomposition .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during bromomethyl functionalization of the oxazolo-pyrimidinone core?
- Answer :
- Protecting groups : Temporarily block reactive sites (e.g., pyrimidinone carbonyl) to direct bromination to the methyl group .
- Directed ortho-metalation : Use organometallic catalysts to enhance regioselectivity .
- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired intermediates .
Q. How can researchers design experiments to study the compound’s reactivity with nucleophiles (e.g., thiols or amines)?
- Answer :
- Kinetic studies : Vary nucleophile concentration and track reaction rates via UV-Vis or F NMR (if fluorinated analogs are used) .
- Product analysis : Use LC-MS or preparative HPLC to isolate and characterize adducts (e.g., thioether or alkylamine derivatives) .
- Computational modeling : DFT calculations predict reactive sites and transition states .
Q. What methods elucidate the compound’s interaction with biological targets (e.g., enzymes or DNA)?
- Answer :
- Electrochemical assays : Differential pulse voltammetry (DPV) monitors redox behavior in the presence of DNA, showing peak shifts indicative of intercalation or groove binding .
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) map binding affinities to kinase domains or nucleic acids .
- Cellular assays : THP-1 monocyte models assess inhibition of JAK/TYK2 pathways, correlating with anti-inflammatory activity .
Q. How can contradictions in reported biological activity data across studies be resolved?
- Answer :
- Standardized protocols : Reproduce assays under identical conditions (e.g., cell line, pH, and incubation time) to isolate variables .
- Purity validation : Use HPLC (>98% purity) to exclude batch-to-batch variability .
- Meta-analysis : Cross-reference structural analogs (e.g., triazolopyrimidinones) to identify SAR trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
